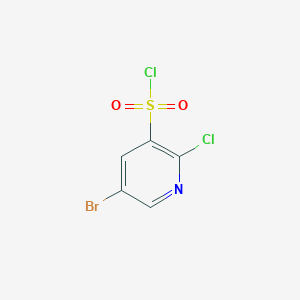
5-Brom-2-chlorpyridin-3-sulfonylchlorid
Übersicht
Beschreibung
5-Bromo-2-chloropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2BrCl2NO2S and its molecular weight is 290.95 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Brom-2-chlorpyridin-3-sulfonylchlorid: ist ein vielseitiges Reagenz in der organischen Synthese. Aufgrund seiner reaktiven Sulfonylchloridgruppe und Halogen-Substituenten dient es als Baustein für verschiedene organische Verbindungen. Diese Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Brom- oder Chloratome durch andere Gruppen ersetzt werden, was zu einer Vielzahl von Derivaten führt .
Pharmazeutika
In der pharmazeutischen Industrie wird diese Chemikalie zur Synthese von Molekülen mit potenziellen medizinischen Eigenschaften verwendet. Ihre Struktur ist ein Schlüsselelement bei der Entwicklung neuer Medikamente, insbesondere solcher, die auf neurologische Erkrankungen und entzündliche Krankheiten abzielen. Die in dem Molekül vorhandenen Halogene können strategisch ersetzt oder modifiziert werden, um die biologische Aktivität und Spezifität der resultierenden Verbindungen zu verbessern .
Pflanzenschutzmittel
Die Reaktivität der Verbindung macht sie geeignet für die Herstellung von Pflanzenschutzmitteln, einschließlich Pestiziden und Herbiziden. Durch die Einarbeitung von This compound in die molekulare Struktur dieser Chemikalien können Forscher Produkte entwickeln, die effektiver auf Schädlinge und Unkräuter abzielen und so zu sichereren und nachhaltigeren landwirtschaftlichen Praktiken führen können .
Farbstoffbereich
Im Bereich der Farbstoffe und Pigmente wird This compound als Zwischenprodukt verwendet. Es kann mit verschiedenen aromatischen Verbindungen reagieren, um Farbstoffe mit spezifischen Eigenschaften wie Lichtechtheit, Chemikalienbeständigkeit und Farbstärke zu erzeugen. Die Halogenatome spielen eine entscheidende Rolle bei der Bindung des Farbstoffs an die Substrate .
Materialwissenschaft
Diese Verbindung ist auch in der Materialwissenschaft von Bedeutung, wo sie zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet wird. So kann sie verwendet werden, um funktionelle Gruppen auf Polymere zu übertragen, wodurch deren Haftung, thermische Stabilität oder Biokompatibilität verbessert wird. Solche Modifikationen sind unerlässlich für die Entwicklung fortschrittlicher Materialien für biomedizinische Anwendungen .
Analytische Chemie
In der analytischen Chemie kann This compound als Derivatisierungsmittel verwendet werden, um die Detektion bestimmter Verbindungen zu verbessern. Es reagiert mit verschiedenen funktionellen Gruppen, wodurch sie flüchtiger oder durch analytische Geräte detektierbar werden. Dies ist besonders nützlich in der Gaschromatographie und Massenspektrometrie .
Wirkmechanismus
Target of Action
It is often used as a biochemical for proteomics research .
Mode of Action
It is known that halogenated pyridines, like this compound, often participate in nucleophilic substitution reactions .
Biochemical Pathways
Halogenated pyridines are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .
Result of Action
It is known that halogenated pyridines can participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
The action of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride can be influenced by various environmental factors. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . It is also advised to avoid contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. This compound is known to react with nucleophilic amino acids in proteins, such as lysine and cysteine, forming stable sulfonamide bonds . These interactions are crucial in modifying the activity and function of enzymes and proteins, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 5-Bromo-2-chloropyridine-3-sulfonyl chloride on cellular processes are profound. This compound can alter cell signaling pathways by modifying key signaling proteins through sulfonylation . It has been observed to influence gene expression by interacting with transcription factors and other DNA-binding proteins . Additionally, 5-Bromo-2-chloropyridine-3-sulfonyl chloride can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 5-Bromo-2-chloropyridine-3-sulfonyl chloride exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on proteins and enzymes, forming sulfonamide bonds that can inhibit or activate enzyme activity . This compound can also induce changes in gene expression by modifying transcription factors, thereby influencing the transcriptional regulation of target genes . These molecular interactions are critical for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloropyridine-3-sulfonyl chloride can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods . These temporal changes are important for understanding the compound’s stability and long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloropyridine-3-sulfonyl chloride in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
5-Bromo-2-chloropyridine-3-sulfonyl chloride is involved in several metabolic pathways, primarily through its role as a sulfonylating agent . It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-chloropyridine-3-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloropyridine-3-sulfonyl chloride is critical for its activity and function. The compound is often directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with its intended targets, thereby modulating specific biochemical pathways and cellular processes .
Eigenschaften
IUPAC Name |
5-bromo-2-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVOONOBKHYCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-19-8 | |
| Record name | 5-bromo-2-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
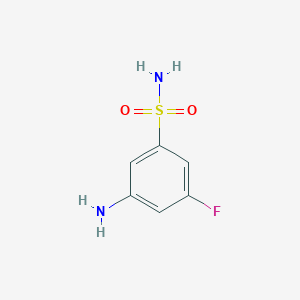
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)
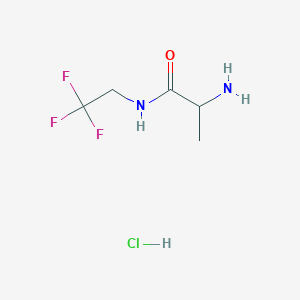

![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)
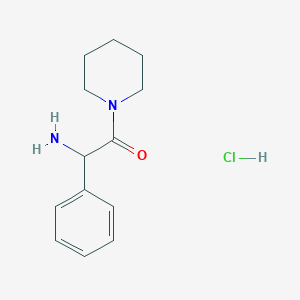
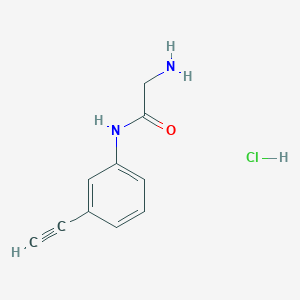

![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)
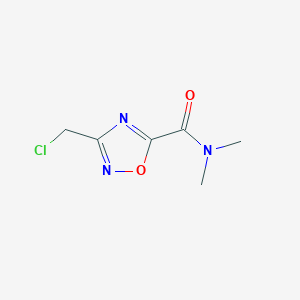
![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)
